molecular formula C17H17F2N3O2S B2765472 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide CAS No. 2094831-02-2

2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide

Cat. No.: B2765472
CAS No.: 2094831-02-2
M. Wt: 365.4
InChI Key: RMMXEGYLAUMBTQ-UHFFFAOYSA-N
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Description

2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide is a complex organic compound characterized by its unique structural features, including a cyano group, difluorophenylbutyl moiety, and a pyridine sulfonamide core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide typically involves multiple steps:

    Formation of the Pyridine Sulfonamide Core: The initial step involves the sulfonation of pyridine to introduce the sulfonamide group. This can be achieved using reagents like chlorosulfonic acid followed by amination with methylamine.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts such as sodium cyanide or potassium cyanide.

    Attachment of the Difluorophenylbutyl Moiety: This step involves the coupling of the difluorophenylbutyl group to the pyridine sulfonamide core. This can be achieved through a Friedel-Crafts alkylation reaction using appropriate catalysts like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluorophenylbutyl moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide is investigated for its potential therapeutic effects. It is explored for its activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the difluorophenylbutyl moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The sulfonamide group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide: Lacks the difluoro substitution, which may affect its biological activity.

    N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide: Lacks the cyano group, potentially altering its reactivity and mechanism of action.

    2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)pyridine-3-sulfonamide: Lacks the N-methyl group, which may influence its pharmacokinetic properties.

Uniqueness

The presence of both the cyano group and the difluorophenylbutyl moiety in 2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide makes it unique compared to similar compounds. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a compound of significant interest in various fields of research.

Properties

IUPAC Name

2-cyano-N-(1,1-difluoro-4-phenylbutan-2-yl)-N-methylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O2S/c1-22(25(23,24)16-8-5-11-21-14(16)12-20)15(17(18)19)10-9-13-6-3-2-4-7-13/h2-8,11,15,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMXEGYLAUMBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCC1=CC=CC=C1)C(F)F)S(=O)(=O)C2=C(N=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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